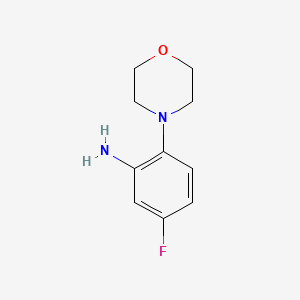

![molecular formula C15H24N2O4S2 B3000531 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2097873-19-1](/img/structure/B3000531.png)

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide is a synthetic molecule that appears to be related to a class of compounds characterized by the presence of a methanesulfonamide group. This functional group is known to be a part of various pharmacologically active compounds, as evidenced by the papers provided. For instance, N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide is a potent agonist that affects alpha 1-adrenoceptors and demonstrates significant pharmacological activity . Similarly, other compounds with the methanesulfonamide moiety have been synthesized and evaluated for their potential antiviral and anticancer activities .

Synthesis Analysis

The synthesis of related methanesulfonamide compounds involves multi-step organic reactions. For example, the synthesis of N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was achieved by reacting N-(4-amino-2-phenoxyphenyl)methanesulfonamide with an anthracene derivative in glacial acetic acid . This suggests that the synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide would likely involve a similar strategy, where a nucleophilic substitution could be used to introduce the methanesulfonamide group into the molecule.

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is typically characterized using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of a thiophen-3-yl group in the compound of interest suggests potential aromatic character, which would be evident in the spectroscopic data.

Chemical Reactions Analysis

Methanesulfonamide derivatives can participate in various chemical reactions. The reactivity of these compounds is often influenced by the substituents attached to the methanesulfonamide group. For instance, the presence of an amino group can facilitate the formation of thioureas through the reaction with isothiocyanates . The specific chemical reactions that N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide can undergo would depend on the reactivity of the thiophen-3-yl and piperidine moieties, as well as the presence of any additional reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compound. The pharmacological activity of these compounds, as demonstrated by N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide, is often a result of their interaction with biological targets such as receptors . The specific properties of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide would need to be empirically determined to understand its potential as a pharmacological agent.

properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S2/c1-15(19,9-12-5-8-22-10-12)11-16-14(18)13-3-6-17(7-4-13)23(2,20)21/h5,8,10,13,19H,3-4,6-7,9,11H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXGLNKFGCRWMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNC(=O)C2CCN(CC2)S(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride](/img/structure/B3000448.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3000451.png)

![3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000452.png)

![1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B3000453.png)

![2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3000454.png)

![7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B3000455.png)

![2-Chloro-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B3000457.png)

![3,3,9-Trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3000458.png)

![5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid](/img/structure/B3000462.png)

![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B3000464.png)